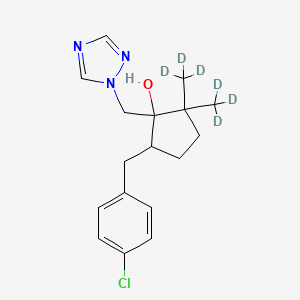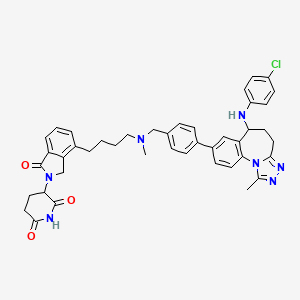
PROTAC BRD3/BRD4-L degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .
準備方法
The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can bind specifically to BRD3/BRD4-L.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase.
Linker Attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.
化学反応の分析
PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, which is facilitated by the E3 ligase ligand. This reaction tags the target protein for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.
科学的研究の応用
PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:
Cancer Research: It has shown robust antitumor activity in mouse xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Biomolecular Condensates: This compound has been used to study the dynamics of biomolecular condensates, particularly those involving BRD4.
Drug Development: PROTACs, including this compound, are being explored as a new class of therapeutic agents that can target previously “undruggable” proteins.
作用機序
The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:
Binding: The PROTAC molecule binds to both the target protein (BRD3/BRD4-L) and the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
類似化合物との比較
PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:
ARV-825: A PROTAC that targets BRD4 for degradation and has shown efficacy in various cancer models.
dBET1: Another BRD4-targeting PROTAC that has been used in cancer research.
6b: A BRD4-specific PROTAC that does not degrade BRD2 or BRD3, making it more selective for BRD4.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.
特性
分子式 |
C43H44ClN7O3 |
|---|---|
分子量 |
742.3 g/mol |
IUPAC名 |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
InChIキー |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


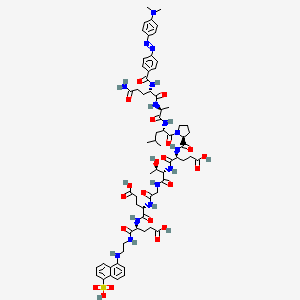
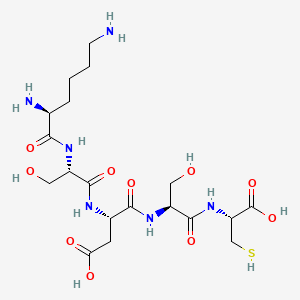
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
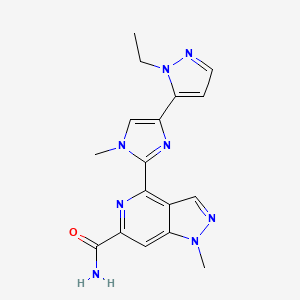

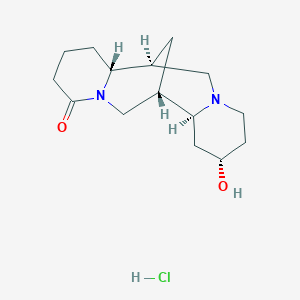
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)

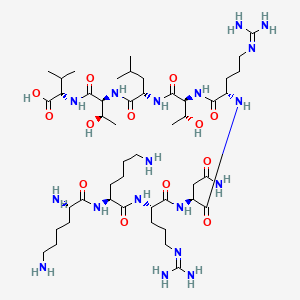
pyrimidine-2,4-dione](/img/structure/B12392482.png)
